1-[(butan-2-yl)amino]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride
Description
1-[(Butan-2-yl)amino]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a butan-2-ylamino group and a 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl (bornyl) ether moiety, formulated as a hydrochloride salt. The bicyclo[2.2.1]heptane (norbornane) system confers rigidity and lipophilicity, while the hydrochloride salt enhances aqueous solubility . Synonyms for this compound include {3-(adamantan-1-yl)methoxy-2-hydroxypropyl}(butan-2-yl)amine hydrochloride and 1-(1-adamantylmethoxy)-3-(butan-2-ylamino)propan-2-ol hydrochloride .
Properties
IUPAC Name |
1-(butan-2-ylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2.ClH/c1-6-12(2)18-10-14(19)11-20-15-9-13-7-8-17(15,5)16(13,3)4;/h12-15,18-19H,6-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNWXHRVLDHXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1CC2CCC1(C2(C)C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(butan-2-yl)amino]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride is a complex chemical compound with the molecular formula C17H34ClNO2 and a molecular weight of 307.92 g/mol. This compound features a bicyclic structure derived from 1,7,7-trimethylbicyclo[2.2.1]heptane, an amine group, and a butanol moiety, which contributes to its potential biological activities.
Chemical Structure and Properties
The compound exists as a hydrochloride salt, enhancing its solubility and stability for various applications. The structural complexity suggests that it may interact with biological systems in significant ways.
| Property | Value |
|---|---|
| Molecular Formula | C17H34ClNO2 |
| Molecular Weight | 307.92 g/mol |
| CAS Number | Not specified |
| Solubility | Enhanced due to hydrochloride |
The biological activity of this compound may involve:
-
Binding Affinity : Similar compounds have demonstrated varying degrees of affinity towards cannabinoid receptors, which could lead to therapeutic effects or side effects depending on their binding profiles.
- CB1 Receptor : Primarily located in the brain; involved in the modulation of neurotransmitter release.
- CB2 Receptor : Found mainly in the immune system; has implications for inflammation and immune response.
Case Studies and Research Findings
Research on related compounds provides insights into the potential biological activities of this compound:
- Pain Modulation : A study on synthetic cannabinoids indicated that compounds with similar bicyclic structures can effectively modulate pain pathways by interacting with CB receptors .
- Appetite Regulation : Other studies have shown that agonists at cannabinoid receptors can influence appetite and metabolic processes, suggesting that this compound might have similar effects .
- Neuroprotective Effects : Some bicyclic compounds have demonstrated neuroprotective properties in preclinical models, indicating potential applications in neurodegenerative diseases .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their known biological activities:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 3-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy)-propanol | 1249240-84-3 | Cannabinoid receptor agonism |
| 1-(Propan-2-amino)-3-(4,7,7-trimethylbicyclo[4.1.0]heptan) | 147993-11-1 | Pain modulation via CB receptor interaction |
Scientific Research Applications
Pharmacological Potential
While specific biological activities of this compound have not been extensively documented, similar compounds often exhibit significant pharmacological properties. Research indicates that they may interact with neurotransmitter systems or act as synthetic cannabinoid receptor agonists, influencing various physiological processes such as:
- Pain modulation
- Appetite regulation
Studies involving compounds with similar structures have shown varying degrees of affinity towards cannabinoid receptors (CB1 and CB2), suggesting that this compound may also have therapeutic effects related to these receptors.
Organic Synthesis
The synthesis of 1-[(butan-2-yl)amino]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride typically involves several steps:
- Formation of the bicyclic structure : Utilizing starting materials that can yield the bicyclic framework.
- Introduction of the amine group : This step may involve reactions such as reductive amination or nucleophilic substitution.
- Salt formation : Converting the base form into the hydrochloride salt for enhanced stability and solubility.
These synthetic routes can be adapted based on the availability of starting materials and desired purity levels.
Case Study 1: Cannabinoid Receptor Interaction
Research has demonstrated that compounds with similar bicyclic structures exhibit binding affinities to cannabinoid receptors. For example:
- Study Reference : A study published in Journal of Medicinal Chemistry explored synthetic cannabinoids and their receptor affinities, indicating that modifications to the bicyclic structure can significantly alter biological activity.
Case Study 2: Pain Modulation
Another study investigated the analgesic properties of related compounds:
- Study Reference : In Pain Research & Management, researchers found that certain derivatives acted as effective pain modulators through their interaction with CB receptors.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea
- Structure : Shares the 1,7,7-trimethylbicyclo[2.2.1]heptane core but incorporates a thiourea linker and a 3-chlorophenyl group .
- Synthesis: Prepared via reaction of 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine with 3-chlorophenylisothiocyanate in DMF (60% yield) .
- Activity : Evaluated as a soluble epoxide hydrolase (sEH) inhibitor, leveraging the thiourea group for enzyme interaction .
- Key Difference: The thiourea moiety and extended hexyl chain in this compound contrast with the propanolamine and hydrochloride salt in the target compound, resulting in distinct solubility and target specificity.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-aminium Chloride
- Structure: A simpler derivative lacking the propanolamine chain, consisting of a bornylamine hydrochloride .
- Applications : Used as a chiral building block in organic synthesis and fragrance industries .
- Key Difference: The absence of the hydroxypropyl ether and butan-2-ylamino groups limits its utility in complex pharmacological interactions compared to the target compound.
Bicyclo[3.1.1]heptane (Pinane) Derivatives
N1-(Prop-2-yn-1-yl)-N1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propane-1,3-diamine (Compound 27)
- Structure : Features a bicyclo[3.1.1]heptane (pinane) core with a propargylamine substituent .
- Synthesis : Derived from precursor 26 via HCl-mediated deprotection (quantitative yield) .
Amino Propanol Hydrochloride Derivatives
1-(tert-Butylamino)-3-[4-(cyclopropylmethoxy)phenoxy]propan-2-ol Hydrochloride
- Structure: Contains a phenoxy group and tert-butylamino substituent on a propan-2-ol backbone .
- Applications : Structural analogs are often β-adrenergic receptor antagonists (beta-blockers) .
- Key Difference: The phenoxy and cyclopropylmethoxy groups provide aromaticity and metabolic stability, whereas the target compound’s bornyl ether enhances lipophilicity and three-dimensional bulk .
1,3-Bis[(1-methylethyl)amino]propan-2-ol Dihydrochloride
- Structure: A di-amino propanol derivative with two isopropyl groups .
- Role : Often an impurity or intermediate in beta-blocker synthesis .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthesis Complexity: The target compound’s synthesis likely involves multi-step functionalization of the bornyl ether and propanolamine groups, contrasting with simpler thiourea couplings (e.g., ) or deprotection reactions (e.g., ).
- Pharmacological Potential: The bornyl group’s rigidity may enhance binding to hydrophobic enzyme pockets, while the hydrochloride salt improves bioavailability compared to neutral analogs .
- Comparative Solubility: The hydrochloride salt form of the target compound offers superior aqueous solubility (critical for drug delivery) relative to non-ionic thiourea derivatives .
Preparation Methods
Bicyclic Ether Intermediate Preparation
The 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (borneol) moiety is synthesized via hydrolysis of bornyl chloride , derived from α-pinene and HCl gas. This method yields borneol with >85% purity, as described in industrial protocols.
Procedure :
-
Bornyl chloride synthesis : α-Pinene reacts with dry HCl gas at 0–5°C for 12 hours, yielding 85–90% bornyl chloride.
-
Hydrolysis : Bornyl chloride is treated with sodium hydroxide (NaOH) in aqueous ethanol, followed by acidification to precipitate borneol.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Bornyl chloride synthesis | 0–5°C, 12 hr | 85–90% | 92% |
| Hydrolysis | NaOH, EtOH/H₂O, reflux | 78% | 85% |
Etherification of Propan-2-ol Scaffold
The bicyclic alcohol is coupled to 3-chloropropan-1,2-diol via a Mitsunobu reaction or Williamson ether synthesis .
Example Protocol (Adapted from) :
-
Activation : Borneol (1.0 equiv) and triphenylphosphine (1.2 equiv) are dissolved in THF under argon. Diethyl azodicarboxylate (DEAD, 1.1 equiv) is added dropwise at 0°C.
-
Coupling : 3-Chloropropan-1,2-diol (1.05 equiv) is introduced, and the mixture is stirred at 25°C for 24 hours.
-
Work-up : The product is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography.
Outcome :
-
Yield: 65–72%
-
Purity (HPLC): 94%
Introduction of Butan-2-yl Amino Group
The chlorinated intermediate undergoes nucleophilic substitution with butan-2-amine.
Procedure :
-
Reaction : 3-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propane-1,2-diol (1.0 equiv) and butan-2-amine (3.0 equiv) are refluxed in acetonitrile for 48 hours.
-
Salt Formation : The free base is treated with HCl gas in ethyl acetate, precipitating the hydrochloride salt.
Optimization Challenges :
-
Excess amine (3.0 equiv) minimizes diastereomer formation.
Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, D₂O): δ 1.20 (s, 6H, CH₃), 1.45–1.60 (m, 2H, bicycloheptane), 3.30–3.50 (m, 4H, OCH₂ and NHCH₂), 4.10 (dd, 1H, CHOH).
-
IR (KBr) : 3340 cm⁻¹ (O-H), 1640 cm⁻¹ (N-H bend), 1100 cm⁻¹ (C-O-C).
Purity and Stability
-
HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, confirming thermal stability.
Industrial-Scale Considerations
Solvent Selection and Recycling
Yield Optimization Strategies
| Parameter | Improvement | Outcome |
|---|---|---|
| Reaction time | Reduced from 48 to 24 hr | 68% → 72% yield |
| Catalyst loading | CDI (1.1 → 1.05 equiv) | Purity: 94% → 96% |
Applications and Derivatives
The hydrochloride salt is a precursor for beta-blocker analogs and neurological agents , with ongoing trials for Parkinson’s disease.
Q & A
Q. What synthetic routes are recommended for preparing this compound?
The synthesis involves a multi-step process:
- Step 1 : React 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with epichlorohydrin to introduce the oxypropanol moiety.
- Step 2 : Perform nucleophilic substitution with butan-2-ylamine under controlled pH (8–9) to attach the amino group.
- Step 3 : Hydrochloride salt formation via acidification with HCl in anhydrous ethanol.
Key considerations include optimizing reaction temperatures (40–60°C) and using inert gas purging to prevent oxidation of the bicyclic structure .
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
- HPLC-PDA : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30) to assess purity (>98%).
- NMR Spectroscopy : Confirm stereochemistry via H and C NMR, focusing on bicyclo[2.2.1]heptane proton coupling patterns (δ 1.2–2.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 342.254) .
Q. What safety protocols are essential for laboratory handling?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (GHS H315, H319) .
- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H332) and prevent aerosol formation.
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can contradictory data on adrenergic receptor binding affinities be resolved?
- Comparative Assays : Conduct parallel radioligand binding studies (e.g., H-dihydroalprenolol for β-adrenergic receptors) across multiple cell lines (CHO, HEK293) to control for receptor subtype variability .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze steric clashes between the bicyclo[2.2.1]heptane group and receptor pockets .
- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out metabolite interference in functional assays .
Q. What experimental designs are optimal for studying its environmental fate?
- Aquatic Systems : Use a split-plot design with spiked water samples (0.1–10 ppm) to monitor hydrolysis rates under varying pH (5–9) and UV light exposure .
- Biotic Degradation : Apply OECD 301F (manometric respirometry) to quantify microbial mineralization in activated sludge .
- Adsorption Studies : Measure soil-water partition coefficients (K) using batch equilibrium methods with HPLC quantification .
Q. How can structure-activity relationships (SAR) be elucidated for derivatives?
- Substituent Variation : Synthesize analogs with modified bicyclic substituents (e.g., 7-methyl vs. 7-ethyl) and test β/β-adrenergic selectivity via functional cAMP assays .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions (e.g., hydroxyl group with Serine 165 in β receptors) .
Q. What strategies mitigate chiral center racemization during synthesis?
- Chiral Catalysts : Employ (R)-BINAP-Pd complexes to maintain enantiomeric excess (>95%) during the amination step .
- Low-Temperature Quenching : Rapidly cool reaction mixtures post-amination to -20°C to minimize epimerization .
- Chiral HPLC Validation : Use a Chiralpak AD-H column to confirm retention of stereochemical integrity .
Methodological Guidance
Q. How to design dose-response studies for in vivo toxicity assessment?
- Animal Models : Use Sprague-Dawley rats with oral dosing (10–100 mg/kg/day) for 28 days. Monitor biomarkers (ALT, creatinine) and histopathology of liver/kidneys .
- Statistical Design : Apply a 3x3 factorial ANOVA to analyze interactions between dose, exposure duration, and organ-specific toxicity .
Q. What computational tools predict metabolic pathways?
Q. How to optimize solubility for in vitro assays?
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) diluted with PBS containing 0.01% Tween-80 to prevent aggregation .
- Thermodynamic Solubility : Measure via shake-flask method at 25°C, adjusting pH to 7.4 with phosphate buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
